Acetic acid;tridecan-4-ol
Description
Contextualization of Long-Chain Alkyl Acetates in Natural Product Chemistry
Long-chain alkyl acetates are prevalent in the natural world, playing crucial roles in the chemical ecology of various organisms. These compounds are often components of essential oils in plants and can be found in extracts of leaves, stems, and roots. For instance, various long-chain fatty acids and their esters have been identified in the ethanolic extracts of plants like Acalypha wilkesiana. researchgate.net
In the realm of entomology, long-chain alkyl acetates are widely recognized as insect pheromones, mediating communication for mating and aggregation. For example, (4E,7Z)-4,7-tridecadien-1-yl acetate (B1210297) is the sex pheromone of the leafminer moth Phyllonorycter corylifoliella. researchgate.net Similarly, various isomers of tetradeca-4,8-dien-1-yl acetate have been synthesized and identified as sex attractants for different species of the leaf-mining moth genus Phyllonorycter. researchgate.net The structural specificity of these acetates is critical for their biological activity, with different isomers attracting different species.
The table below showcases examples of long-chain alkyl acetates that function as insect pheromones, highlighting the diversity and specificity of these natural products.
| Compound Name | Organism | Function |
| (4E,7Z)-4,7-Tridecadien-1-yl acetate | Phyllonorycter corylifoliella (leafminer moth) | Sex Pheromone researchgate.net |
| (4Z,8E)-Tetradeca-4,8-dien-1-yl acetate | Phyllonorycter coryli and Chrysoesthia drurella | Sex Attractant researchgate.net |
| (4E,8E)-Tetradeca-4,8-dien-1-yl acetate | Phyllonorycter esperella and Phyllonorycter saportella | Sex Attractant researchgate.net |
| (4E,8Z)-Tetradeca-4,8-dien-1-yl acetate | Phyllonorycter cerasicolella | Sex Attractant researchgate.net |
| (Z)-4-Tridecen-1-yl acetate | Component of tomato moth pheromone | Pheromone component |
Significance of Tridecan-4-yl Acetate as a Model Compound for Ester Research
While direct research singling out tridecan-4-yl acetate as a model compound is scarce, its structure is representative of secondary alkyl acetates, making it a potentially useful substrate for fundamental studies in ester chemistry. The synthesis and reactions of esters are a cornerstone of organic chemistry. nih.gov Research in this area often utilizes model compounds to investigate reaction mechanisms, catalyst efficiency, and the influence of steric and electronic effects on reactivity.
The synthesis of esters can be achieved through various methods, including the Fischer esterification of a carboxylic acid and an alcohol, or the reaction of an alcohol with an acyl chloride or anhydride (B1165640). researchgate.net The study of the synthesis of a compound like tridecan-4-yl acetate from tridecan-4-ol and an acetylating agent could provide insights into the reactivity of secondary alcohols with varying steric hindrance around the hydroxyl group.
Furthermore, the hydrolysis of esters is a biologically and industrially important reaction. Tridecan-4-yl acetate could serve as a model substrate for studying the kinetics and mechanisms of esterase enzymes, which are crucial for various metabolic processes. The long alkyl chain also imparts lipophilicity, making it a relevant model for understanding reactions occurring at lipid-water interfaces.
Overview of Academic Research Trends Pertaining to Tridecan-4-yl Acetate and Structural Analogues
Academic research on long-chain alkyl acetates and their analogues is largely driven by their biological activities and potential applications. A significant trend is the synthesis and biological evaluation of these compounds as insect pheromones for pest management. researchgate.netresearchgate.net This involves the development of stereoselective synthetic routes to obtain specific isomers with high purity, as the biological activity is often highly dependent on the stereochemistry of the double bonds.
Another area of active research is the identification and characterization of novel long-chain esters from natural sources. researchgate.net This often involves the use of techniques such as gas chromatography-mass spectrometry (GC-MS) to analyze complex mixtures extracted from plants and other organisms. nih.gov
The table below summarizes key research areas and findings related to long-chain alkyl acetates and their analogues.
| Research Area | Key Findings and Trends |
| Pheromone Chemistry | Development of stereoselective syntheses for insect sex pheromones. Field studies to determine the attractiveness of synthetic pheromones for pest control. researchgate.netresearchgate.net |
| Natural Product Chemistry | Identification of long-chain alkyl esters in plant extracts and investigation of their biological activities. researchgate.net |
| Synthetic Organic Chemistry | Exploration of new and efficient methods for ester synthesis, including enzymatic and chemocatalytic approaches. nih.govmedcraveonline.com |
| Analytical Chemistry | Application of techniques like GC-MS for the derivatization and identification of long-chain alkyl acids and esters in various biological and environmental matrices. nih.gov |
Structure
3D Structure of Parent
Properties
CAS No. |
60826-30-4 |
|---|---|
Molecular Formula |
C15H32O3 |
Molecular Weight |
260.41 g/mol |
IUPAC Name |
acetic acid;tridecan-4-ol |
InChI |
InChI=1S/C13H28O.C2H4O2/c1-3-5-6-7-8-9-10-12-13(14)11-4-2;1-2(3)4/h13-14H,3-12H2,1-2H3;1H3,(H,3,4) |
InChI Key |
GMGMYYMYVYAGHN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(CCC)O.CC(=O)O |
Origin of Product |
United States |
Advanced Synthetic Strategies for Tridecan 4 Yl Acetate
Esterification Methodologies for Tridecan-4-ol Acetylation
The fundamental reaction for synthesizing tridecan-4-yl acetate (B1210297) is the esterification of its precursor, tridecan-4-ol. This involves the reaction of the hydroxyl group of the alcohol with an acetylating agent. While classic methods using stoichiometric reagents are feasible, modern synthetic chemistry emphasizes catalytic approaches to improve efficiency, selectivity, and sustainability.
Catalytic methods for the acetylation of tridecan-4-ol are preferred due to their efficiency and reduced waste generation. These approaches can be broadly categorized into acid catalysis, Lewis acid catalysis, and enzymatic catalysis.
Acid Catalysis: The most traditional method is the Fischer-Speier esterification, which utilizes a protic acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), to react tridecan-4-ol with acetic acid. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product, water is typically removed, often through azeotropic distillation. masterorganicchemistry.com
Lewis Acid Catalysis: A variety of Lewis acids have been demonstrated to be effective catalysts for esterification. These include metal salts and organometallic compounds. For instance, compounds based on tin (IV), titanium (IV), zirconium (IV), and hafnium (IV) can activate the carboxylic acid, facilitating the nucleophilic attack by the alcohol. mdpi.com These catalysts can often be used in smaller quantities and may offer higher selectivity and milder reaction conditions compared to strong protic acids. mdpi.com
Enzymatic Catalysis: Biocatalysis, particularly using lipases, represents a green and highly selective method for esterification. mdpi.com Immobilized lipases, such as Candida antarctica lipase (B570770) B (commonly known as Novozym 435), are widely used. mdpi.comnih.gov These enzymes operate under mild temperature and pH conditions, minimizing side reactions and energy consumption. The high selectivity of enzymes is particularly advantageous when dealing with complex substrates or the need for stereoselectivity. medcraveonline.com
| Catalyst Type | Example Catalyst | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Protic Acid | H₂SO₄, TsOH | Acetic acid, reflux, water removal | Low cost, readily available | Harsh conditions, potential for side reactions, corrosion |
| Lewis Acid | TiCl₄, Sn(IV) compounds | Dichloromethane, room temperature to reflux | Milder conditions, high yields | Moisture sensitivity, catalyst cost, metal contamination |
| Enzymatic | Immobilized Lipase (e.g., Novozym 435) | Solvent-free or organic solvent, 30-70°C | High selectivity, mild conditions, reusable catalyst, environmentally friendly | Higher catalyst cost, slower reaction rates |
To maximize the yield and purity of tridecan-4-yl acetate, several reaction parameters must be carefully optimized. These include the molar ratio of reactants, catalyst loading, temperature, and reaction time.
Molar Ratio: In equilibrium-limited reactions like Fischer esterification, using an excess of one reactant (typically the less expensive one, like acetic acid) can shift the equilibrium towards the product. For enzymatic reactions, a non-stoichiometric substrate ratio may also be beneficial to achieve high conversion. nih.gov
Catalyst Loading: The amount of catalyst affects the reaction rate. While a higher loading can speed up the reaction, it also increases cost and can complicate purification. The optimal loading balances reaction time with economic and practical considerations.
Temperature: Higher temperatures generally increase the reaction rate. However, for acid-catalyzed reactions, excessive heat can lead to side reactions like dehydration of the secondary alcohol. For enzymatic catalysis, there is an optimal temperature range beyond which the enzyme can denature and lose activity. nih.gov
Reaction Time: The reaction must be monitored to determine the point of maximum conversion without the formation of significant byproducts.
| Parameter | Condition Range | Effect on Reaction | Reference Example |
|---|---|---|---|
| Temperature | 40°C - 120°C | Affects reaction rate and enzyme stability. Higher temperatures can lead to byproducts. | Optimal temperature of 40°C for DBSA-catalyzed esterification of oleic acid. mdpi.com |
| Catalyst Amount | 1 - 10 mol% | Increases reaction rate but also cost. Optimal loading provides a balance. | 10 mol% DBSA found to be optimal for high conversion. mdpi.com |
| Reactant Molar Ratio (Acid:Alcohol) | 1:1 to 3:1 | Excess acid can drive equilibrium and increase conversion, but may inhibit enzymes at high concentrations. | A 1.3:1 molar ratio of oleic acid to alcohol gave a 93.6% conversion. mdpi.com |
| Reaction Time | 1 - 24 hours | Longer times increase conversion up to the equilibrium point. | 4 hours was sufficient for >90% conversion in DBSA-catalyzed synthesis. mdpi.com |
Stereoselective Synthesis of Enantiomeric Tridecan-4-yl Acetate
The carbon atom at the 4-position of tridecan-4-ol is a stereocenter, meaning tridecan-4-yl acetate can exist as two distinct enantiomers: (R)-tridecan-4-yl acetate and (S)-tridecan-4-yl acetate. The synthesis of a single enantiomer (an enantioselective synthesis) is a significant challenge that requires specialized strategies.
Chiral pool synthesis utilizes naturally occurring, enantiomerically pure compounds as starting materials. nih.gov A hypothetical route to an enantiomer of tridecan-4-ol could start from a well-known chiral building block like (R)- or (S)-glycidol. For example, starting with (R)-glycidol, the epoxide can be opened with an appropriate organocuprate reagent derived from a nine-carbon chain (nonyl group). This would establish the stereocenter at the alcohol position. Subsequent functional group manipulations would lead to the desired (S)-tridecan-4-ol precursor, which can then be acetylated to give (S)-tridecan-4-yl acetate. This strategy leverages the pre-existing chirality of the starting material to control the stereochemistry of the final product. mdpi.com
An alternative to chiral pool synthesis is the use of asymmetric catalysis to create the chiral center from an achiral precursor. nih.gov The most direct precursor to tridecan-4-ol is the ketone tridecan-4-one. The asymmetric reduction of this ketone can yield enantiomerically enriched (R)- or (S)-tridecan-4-ol. This is commonly achieved using chiral catalysts, such as those based on ruthenium or rhodium complexes with chiral ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), or through biocatalytic reduction using ketoreductase enzymes. The choice of the catalyst's chirality determines which enantiomer of the alcohol is formed. mdpi.comnih.gov Once the enantiomerically enriched alcohol is obtained, a standard esterification procedure yields the corresponding enantiomer of tridecan-4-yl acetate.
Green Chemistry Principles in Tridecan-4-yl Acetate Production
Applying the principles of green chemistry to the synthesis of tridecan-4-yl acetate aims to reduce its environmental impact. jddhs.com Key strategies include the use of biocatalysis, employing safer solvents, and improving atom economy. jddhs.comsemanticscholar.org
Biocatalysis: As mentioned, using enzymes like lipases for the esterification step is a cornerstone of green synthesis. mdpi.comrsc.org These reactions are performed under mild conditions, often in the absence of hazardous solvents, and the enzymes are biodegradable and can be recycled. nih.govrsc.org
Alternative Solvents: Traditional organic solvents are often volatile and toxic. Green chemistry encourages their replacement with safer alternatives like water, supercritical CO₂, or bio-based solvents. jddhs.com Solvent-free reaction conditions, where one of the reactants acts as the solvent, are an even better option and are often feasible for enzymatic esterifications. mdpi.comnih.gov
Catalyst Recyclability: The use of heterogeneous or immobilized catalysts (both chemical and enzymatic) is highly desirable. mdpi.com These catalysts can be easily separated from the reaction mixture by filtration and reused in subsequent batches, reducing waste and cost. rsc.orgmdpi.com
Atom Economy: The choice of acetylating agent impacts the atom economy of the synthesis. Using acetic acid in a Fischer esterification produces only water as a byproduct. While using acetic anhydride (B1165640) can lead to faster, non-equilibrium reactions, it produces a stoichiometric amount of acetic acid as waste, resulting in lower atom economy.
| Parameter | Traditional Approach | Green Chemistry Approach |
|---|---|---|
| Catalyst | Sulfuric Acid (Homogeneous) | Immobilized Lipase (Heterogeneous) |
| Solvent | Toluene (for water removal) | Solvent-free |
| Temperature | ~110°C (Reflux) | 40-60°C |
| Byproducts | Water | Water |
| Catalyst Separation | Difficult (neutralization wash) | Simple filtration |
| Sustainability | Corrosive reagents, hazardous solvent, high energy use | Biodegradable catalyst, no solvent waste, low energy use, catalyst is reusable |
Solvent-Free and Reduced-Solvent Reaction Systems
The move towards solvent-free and reduced-solvent reaction systems in the synthesis of tridecan-4-yl acetate is driven by the desire to reduce the environmental impact associated with volatile organic compounds (VOCs). Solvents are a major contributor to chemical waste, and their elimination or reduction can lead to significantly greener processes.
Detailed Research Findings:
Research into the enzymatic synthesis of esters has demonstrated the high efficiency of lipases in solvent-free environments. Lipases, such as the immobilized Candida antarctica lipase B (Novozym 435), are particularly effective for the esterification of secondary alcohols like tridecan-4-ol. In such systems, one of the reactants, typically the acyl donor in excess, can also function as the reaction medium, thereby eliminating the need for an additional solvent.
For the synthesis of tridecan-4-yl acetate, a solvent-free approach would involve the direct reaction of tridecan-4-ol with an acetylating agent, such as acetic anhydride or vinyl acetate, in the presence of a suitable catalyst. The reaction proceeds at moderate temperatures, and the product can often be isolated with simple downstream processing.
Data on Solvent-Free Esterification of Secondary Alcohols using Novozym 435:
Table 1: Representative Data for Solvent-Free Enzymatic Acetylation of a Long-Chain Secondary Alcohol
| Parameter | Value |
| Alcohol | Long-Chain Secondary Alcohol (e.g., Dodecan-2-ol) |
| Acyl Donor | Vinyl Acetate |
| Catalyst | Novozym 435 |
| Catalyst Loading | 5% (w/w of alcohol) |
| Temperature | 60°C |
| Reaction Time | 24 hours |
| Molar Ratio (Alcohol:Acyl Donor) | 1:3 |
| Conversion | >95% |
These solvent-free systems offer several advantages, including reduced reactor volume, lower energy consumption for solvent removal, and minimized waste generation.
Development of Environmentally Benign Catalysts
The development of environmentally benign catalysts is a cornerstone of green chemistry and is highly relevant to the synthesis of tridecan-4-yl acetate. These catalysts are designed to be highly efficient, selective, and reusable, while being non-toxic and derived from renewable resources whenever possible.
Detailed Research Findings:
In the context of tridecan-4-yl acetate synthesis, two main classes of environmentally benign catalysts have shown significant promise: immobilized enzymes and solid acid catalysts.
Solid Acid Catalysts: Heterogeneous solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15) and acid-activated clays, offer a green alternative to corrosive mineral acids like sulfuric acid. These catalysts are non-corrosive, easy to handle, and can be readily separated from the reaction product by simple filtration. Their application in solvent-free esterifications of long-chain alcohols has been demonstrated to be effective.
Data on Heterogeneous Catalysis for Secondary Alcohol Esterification:
The following table provides representative data for the solvent-free esterification of a long-chain secondary alcohol using a solid acid catalyst, based on findings from related systems.
Table 2: Representative Data for Solvent-Free Solid Acid-Catalyzed Acetylation of a Long-Chain Secondary Alcohol
| Parameter | Value |
| Alcohol | Long-Chain Secondary Alcohol (e.g., Dodecan-2-ol) |
| Acylating Agent | Acetic Anhydride |
| Catalyst | Amberlyst-15 |
| Catalyst Loading | 10% (w/w of alcohol) |
| Temperature | 80°C |
| Reaction Time | 8 hours |
| Molar Ratio (Alcohol:Acylating Agent) | 1:1.5 |
| Conversion | >90% |
| Catalyst Reusability | Up to 5 cycles with >85% conversion |
The use of such environmentally benign catalysts not only simplifies the purification process but also contributes to a more sustainable and economically viable synthesis of tridecan-4-yl acetate.
Elucidation of Biosynthetic Pathways and Metabolic Transformations
Investigation of Acetate (B1210297) Pathway Contributions to Long-Chain Fatty Acid Derivatives
The acetate-malonate pathway is the fundamental biosynthetic route for the production of fatty acids. wikipedia.org This process begins with acetyl-CoA, a significant portion of which is derived from carbohydrates through the glycolytic pathway. wikipedia.org The initial and committed step in fatty acid synthesis is the carboxylation of cytosolic acetyl-CoA to malonyl-CoA, a reaction catalyzed by the enzyme acetyl-CoA carboxylase. wikipedia.org
The subsequent elongation of the fatty acid chain is carried out by the fatty acid synthase (FAS) complex. This multi-enzyme system facilitates the sequential addition of two-carbon units, derived from malonyl-CoA, to a growing acyl chain. researchgate.net Each cycle of elongation involves a series of reactions: condensation, reduction, dehydration, and a second reduction. The growing fatty acid is attached to an acyl carrier protein (ACP) throughout this process. This cycle is repeated until a chain of the desired length is synthesized, typically a C16 (palmitic acid) or C18 (stearic acid) fatty acid. These can then be further modified to produce a variety of long-chain fatty acid derivatives.
Proposed Biosynthesis of Tridecan-4-ol Precursor in Biological Systems
The direct biosynthesis of tridecan-4-ol has not been extensively detailed in scientific literature; however, a plausible pathway can be proposed based on known fatty acid and fatty alcohol biosynthetic mechanisms. researchgate.netnih.gov The synthesis would likely begin with the formation of a 13-carbon fatty acid, tridecanoic acid. The biosynthesis of an odd-chain fatty acid like tridecanoic acid would utilize propionyl-CoA as the primer instead of acetyl-CoA for the initial condensation reaction with malonyl-CoA. wikipedia.org
Once the C13 acyl-ACP or acyl-CoA is formed, the introduction of a hydroxyl group at the C-4 position is a critical step. This could potentially occur through the action of a specific hydroxylase enzyme. Following hydroxylation, the terminal carboxyl group of the modified fatty acid would need to be reduced to a primary alcohol. This reduction is typically carried out by a fatty acyl-CoA reductase (FAR) or a combination of a carboxylic acid reductase (CAR) and an alcohol dehydrogenase. nih.govresearchgate.net These enzymes catalyze the conversion of the fatty acyl-CoA or free fatty acid to the corresponding fatty alcohol, in this case, tridecan-4-ol. nih.govresearchgate.net
Table 1: Proposed Key Enzymes in Tridecan-4-ol Biosynthesis
| Enzyme Class | Function | Substrate (Proposed) | Product (Proposed) |
|---|---|---|---|
| Acetyl-CoA Carboxylase | Catalyzes the formation of malonyl-CoA from acetyl-CoA. | Acetyl-CoA | Malonyl-CoA |
| Fatty Acid Synthase (FAS) | Elongates the fatty acid chain. | Propionyl-CoA, Malonyl-CoA | Tridecanoyl-ACP |
| Hydroxylase | Introduces a hydroxyl group at the C-4 position. | Tridecanoyl-ACP/CoA | 4-hydroxytridecanoyl-ACP/CoA |
| Fatty Acyl-CoA Reductase (FAR) | Reduces the fatty acyl-CoA to a fatty alcohol. | 4-hydroxytridecanoyl-CoA | Tridecan-4-ol |
Enzymatic Mechanisms of Acetate Transfer for Tridecan-4-yl Acetate Formation
The formation of tridecan-4-yl acetate from its precursor, tridecan-4-ol, is an esterification reaction. In biological systems, such reactions are commonly catalyzed by enzymes belonging to the lipase (B570770) or esterase families, which can also function as acyltransferases. davidmoore.org.ukgoogle.com The enzymatic synthesis of esters can occur through several mechanisms, including esterification, where a fatty acid is reacted with an alcohol, or transesterification (alcoholysis), where the alcohol moiety of an ester is exchanged. dss.go.thnih.gov
For the formation of tridecan-4-yl acetate, an acetyltransferase would catalyze the transfer of an acetyl group from a donor molecule, most commonly acetyl-CoA, to the hydroxyl group of tridecan-4-ol. The reaction mechanism typically involves a nucleophilic attack from the hydroxyl group of tridecan-4-ol on the carbonyl carbon of the acetyl-CoA, leading to the formation of the ester bond and the release of coenzyme A. Lipases are known to catalyze such reactions, often through the formation of an acyl-enzyme intermediate. researchgate.net These enzymes exhibit broad substrate specificity and can act on a variety of alcohols and acyl donors. davidmoore.org.ukgoogle.com
Metabolic Fate and Degradation Pathways of Tridecan-4-yl Acetate
The metabolic breakdown of tridecan-4-yl acetate would involve the initial cleavage of the ester bond, followed by the degradation of the resulting alcohol and acetate. Long-chain fatty acyl-CoA esters are known to be key intermediates in various metabolic pathways. nih.gov
The primary step in the degradation of tridecan-4-yl acetate is the hydrolysis of the ester linkage. This reaction is catalyzed by carboxylester hydrolases, a broad class of enzymes that includes lipases and esterases. nih.gov These enzymes cleave the ester bond to yield tridecan-4-ol and acetic acid. davidmoore.org.uk
Lipases are generally defined as enzymes that act on water-insoluble substrates with long-chain fatty acids, while esterases typically hydrolyze water-soluble esters with shorter-chain fatty acids. researchgate.netscielo.br Given the long alkyl chain of the alcohol moiety, a lipase would likely be responsible for the hydrolysis of tridecan-4-yl acetate. The catalytic mechanism of these enzymes typically involves a catalytic triad (B1167595) (serine, histidine, and a carboxylic acid) in the active site that facilitates the cleavage of the ester bond. researchgate.net
Following hydrolysis, the resulting tridecan-4-ol molecule would undergo further metabolism. The long alkyl chain is subject to oxidative degradation. In many organisms, the oxidation of long-chain alkanes and alcohols is a key energy-yielding process. rsc.orglibretexts.org
One major pathway for the degradation of such compounds is through terminal oxidation, where a methyl group at the end of the chain (the ω-carbon) is oxidized to a carboxylic acid, a process known as ω-oxidation. nih.gov This would be followed by β-oxidation, where the fatty acid chain is shortened by two-carbon units in each cycle. The presence of the hydroxyl group at the C-4 position might necessitate specific enzymatic machinery to handle this modification before or during the β-oxidation spiral. Alternatively, alcohol dehydrogenases can oxidize the hydroxyl group of long-chain fatty alcohols to the corresponding aldehyde and then to a carboxylic acid, which can then enter the β-oxidation pathway. nih.govresearchgate.net
Table 2: Key Enzymes in the Degradation of Tridecan-4-yl Acetate
| Enzyme Class | Function | Substrate (Proposed) | Product (Proposed) |
|---|---|---|---|
| Lipase/Esterase | Hydrolyzes the ester bond. | Tridecan-4-yl acetate | Tridecan-4-ol, Acetic acid |
| Alcohol Dehydrogenase | Oxidizes the alcohol to an aldehyde. | Tridecan-4-ol | 4-hydroxytridecanal |
| Aldehyde Dehydrogenase | Oxidizes the aldehyde to a carboxylic acid. | 4-hydroxytridecanal | 4-hydroxytridecanoic acid |
| Enzymes of β-oxidation | Degrade the fatty acid chain. | 4-hydroxytridecanoyl-CoA | Acetyl-CoA, Propionyl-CoA |
Sophisticated Analytical Methodologies for Characterization and Quantification
Advanced Chromatographic Techniques
Chromatography is a cornerstone for the separation and analysis of tridecan-4-yl acetate (B1210297), particularly for its identification within complex mixtures and for precise quantification.
Optimized Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Analysis
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the identification and purity assessment of volatile compounds like tridecan-4-yl acetate. The separation is based on the compound's volatility and interaction with the stationary phase of the GC column, while the mass spectrometer provides information about the mass-to-charge ratio of the molecule and its fragments, leading to structural identification.
In a typical GC-MS analysis of long-chain alkyl acetates, the fragmentation pattern is key to identification. The molecular ion peak (M+) for tridecan-4-yl acetate (C₁₅H₃₀O₂) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. However, the molecular ion is often weak or absent in the electron ionization (EI) mass spectra of such compounds. researchgate.net
A characteristic fragmentation of esters is the loss of the alkoxy group or the acyloxy group. For tridecan-4-yl acetate, a significant fragment would likely be observed from the cleavage of the C-O bond of the ester, leading to the formation of an acylium ion [CH₃CO]⁺ at m/z 43. Another prominent fragmentation pathway for secondary acetates involves the elimination of acetic acid (CH₃COOH, 60 Da), resulting in an alkene fragment ion [M-60]⁺. researchgate.net The fragmentation of the tridecyl chain itself would produce a series of hydrocarbon fragments separated by 14 Da (corresponding to CH₂ groups). libretexts.org
The table below summarizes the expected key mass fragments for tridecan-4-yl acetate in a GC-MS analysis.
| m/z | Proposed Fragment | Description |
| 242 | [C₁₅H₃₀O₂]⁺ | Molecular Ion (M⁺) |
| 182 | [C₁₃H₂₆]⁺ | Loss of acetic acid [M-60]⁺ |
| 43 | [CH₃CO]⁺ | Acylium ion |
This table is based on general fragmentation patterns of long-chain secondary alkyl acetates and may vary based on specific GC-MS conditions.
Application of High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-performance liquid chromatography (HPLC) is a versatile technique for the quantitative analysis of less volatile or thermally labile compounds. For tridecan-4-yl acetate, reversed-phase HPLC (RP-HPLC) would be the method of choice. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The retention of the analyte is primarily driven by hydrophobic interactions.
The separation of positional isomers of alkyl acetates can be challenging but is achievable with the appropriate column and mobile phase selection. mtc-usa.com For the quantitative analysis of tridecan-4-yl acetate, a C18 column is commonly employed. The mobile phase would typically consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. Gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation and peak shape.
Detection in HPLC can be achieved using a variety of detectors. Since tridecan-4-yl acetate lacks a strong chromophore, direct UV detection at low wavelengths (around 200-210 nm) may be possible, though with limited sensitivity. More suitable detectors for such compounds include the evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS).
A hypothetical HPLC method for the quantitative analysis of tridecan-4-yl acetate is outlined below.
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water; B: Acetonitrile |
| Gradient | 70% B to 100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detector | ELSD or MS |
| Injection Volume | 10 µL |
Hyphenated Chromatographic Systems for Complex Mixture Analysis
For the analysis of tridecan-4-yl acetate in complex matrices, such as natural product extracts or environmental samples, hyphenated chromatographic systems are invaluable. Two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry offers significantly enhanced resolution compared to conventional GC-MS, allowing for the separation of co-eluting compounds.
Liquid chromatography coupled with mass spectrometry (LC-MS) is another powerful hyphenated technique. While tridecan-4-yl acetate is amenable to GC-MS, LC-MS can be advantageous when analyzing it alongside non-volatile compounds in a mixture. Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) could be used as ionization sources in an LC-MS system for the analysis of this compound.
High-Resolution Spectroscopic Characterization
Spectroscopic techniques provide detailed information about the molecular structure of tridecan-4-yl acetate, confirming the connectivity of atoms and identifying functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1D and 2D techniques including ¹H, ¹³C, COSY, HSQC, HMBC)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments can provide an unambiguous assignment of all proton and carbon signals in tridecan-4-yl acetate.
¹H NMR: The proton NMR spectrum would show characteristic signals for the different types of protons in the molecule. The methyl protons of the acetate group would appear as a sharp singlet around δ 2.0 ppm. The proton on the carbon bearing the acetate group (H-4) would be a multiplet in the downfield region, typically around δ 4.7-5.0 ppm, due to the deshielding effect of the adjacent oxygen atom. The terminal methyl group of the tridecyl chain would appear as a triplet around δ 0.9 ppm. The numerous methylene (B1212753) (CH₂) groups of the alkyl chain would produce a complex series of overlapping multiplets in the region of δ 1.2-1.6 ppm. libretexts.org
¹³C NMR: The carbon NMR spectrum would provide information on the different carbon environments. The carbonyl carbon of the ester group would be found in the downfield region, around δ 170 ppm. The carbon attached to the oxygen (C-4) would be in the range of δ 70-75 ppm. The methyl carbon of the acetate group would appear around δ 21 ppm. The carbons of the long alkyl chain would resonate in the upfield region, typically between δ 10-40 ppm.
2D NMR:
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the connectivity of the protons along the tridecyl chain. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It allows for the unambiguous assignment of carbon signals based on the known proton assignments. sdsu.edu
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for key functional groups in tridecan-4-yl acetate.
| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| CH₃-C=O | ~2.0 (singlet) | ~21 |
| C=O | - | ~170 |
| CH-O | ~4.7-5.0 (multiplet) | ~70-75 |
| Alkyl CH₂ | ~1.2-1.6 (multiplets) | ~22-38 |
| Terminal CH₃ | ~0.9 (triplet) | ~14 |
These are approximate values and can be influenced by the solvent and other experimental conditions.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules, allowing for the identification of functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of tridecan-4-yl acetate would be dominated by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically appearing in the range of 1735-1750 cm⁻¹. Another characteristic set of strong bands would be observed in the 1000-1300 cm⁻¹ region, corresponding to the C-O stretching vibrations of the ester. The C-H stretching vibrations of the alkyl chain would be visible as strong bands in the 2850-3000 cm⁻¹ region. researchgate.net
Raman Spectroscopy: In the Raman spectrum, the C=O stretch of the ester would also be observable, though it is typically weaker than in the IR spectrum. The C-C stretching and CH₂ twisting and rocking vibrations of the long alkyl chain would give rise to a series of bands in the fingerprint region (below 1500 cm⁻¹). Raman spectroscopy can be particularly useful for studying the conformational order of the alkyl chain. mdpi.com
The table below lists the expected characteristic vibrational frequencies for tridecan-4-yl acetate.
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| C-H stretch (alkyl) | 2850-3000 | 2850-3000 |
| C=O stretch (ester) | 1735-1750 | 1735-1750 |
| C-O stretch (ester) | 1000-1300 | 1000-1300 |
| CH₂ bending | ~1465 | ~1440 |
Interpretation of Mass Spectrometry Fragmentation Patterns for Structural Confirmation
The structural elucidation of "acetic acid;tridecan-4-ol," more systematically named tridecan-4-yl acetate, through mass spectrometry is heavily reliant on the interpretation of its fragmentation patterns, primarily under electron ionization (EI). While a specific, publicly available mass spectrum for tridecan-4-yl acetate is not readily found in comprehensive databases such as the NIST Mass Spectrometry Data Center, its fragmentation behavior can be reliably predicted based on established principles for long-chain secondary alcohol acetates.
Upon electron ionization, the molecular ion ([M]⁺) of tridecan-4-yl acetate is expected to be of low abundance or potentially absent, a common characteristic for long-chain alcohols and their esters. The fragmentation pathways are anticipated to be dominated by several key processes that provide structural information.
One of the primary fragmentation routes involves the loss of the acetate group. This can occur through two principal mechanisms: the neutral loss of acetic acid (CH₃COOH), with a mass of 60 Da, or the loss of a ketene (B1206846) molecule (CH₂=C=O), with a mass of 42 Da. The loss of acetic acid often proceeds through a McLafferty-type rearrangement.
Another significant fragmentation pathway is α-cleavage, which involves the breaking of the C-O bond of the ester. This cleavage results in the formation of an acylium ion (CH₃CO⁺) with a characteristic mass-to-charge ratio (m/z) of 43. This peak is often a prominent feature in the mass spectra of acetates.
Cleavage of the C-C bonds adjacent to the oxygen-bearing carbon (the 4-position in the tridecane (B166401) chain) is also a critical fragmentation pathway for secondary alcohols and their esters. For tridecan-4-yl acetate, this would involve cleavage on either side of the C-4 carbon. This results in the formation of resonance-stabilized carbocations. The expected fragment ions from these cleavages would provide information about the position of the acetate group along the alkyl chain.
Based on these principles, a predicted fragmentation pattern for tridecan-4-yl acetate can be constructed. The following table outlines the likely key fragment ions and their origins.
| m/z | Proposed Fragment Ion | Formation Pathway |
| 242 | [C₁₅H₃₀O₂]⁺ | Molecular Ion (likely low abundance or absent) |
| 182 | [C₁₃H₂₆]⁺ | Loss of acetic acid (M - 60) |
| 200 | [C₁₃H₂₈O]⁺ | Loss of ketene (M - 42) |
| 43 | [CH₃CO]⁺ | α-cleavage at the ester C-O bond |
It is important to note that the relative abundances of these fragments can be influenced by the ionization energy and the specific configuration of the mass spectrometer. For definitive structural confirmation, comparison with a reference spectrum of a synthesized standard of tridecan-4-yl acetate would be essential.
Development of Novel Detection and Quantification Methods
The detection and quantification of long-chain alkyl acetates such as tridecan-4-yl acetate in complex matrices necessitate the development of highly sensitive and selective analytical methodologies. While methods specifically tailored for tridecan-4-yl acetate are not extensively documented, advancements in chromatographic and mass spectrometric techniques for analogous volatile and semi-volatile organic compounds provide a strong foundation for its analysis.
Gas chromatography coupled with mass spectrometry (GC-MS) stands as the cornerstone for the analysis of such compounds. The development of novel methods in this area focuses on enhancing separation efficiency, detection sensitivity, and selectivity.
High-Resolution Capillary GC Columns: The use of advanced capillary columns with tailored stationary phases can significantly improve the chromatographic separation of isomeric acetates and other closely related compounds. This is crucial for distinguishing tridecan-4-yl acetate from other tridecanol (B155529) acetate isomers or structurally similar compounds that may be present in a sample.
Advanced Mass Spectrometry Techniques:
Tandem Mass Spectrometry (GC-MS/MS): This technique offers a significant leap in selectivity and sensitivity compared to single quadrupole GC-MS. By employing Multiple Reaction Monitoring (MRM), specific precursor-to-product ion transitions for tridecan-4-yl acetate can be monitored. This minimizes matrix interference and allows for quantification at very low levels. The selection of optimal MRM transitions would be based on the fragmentation patterns discussed in the previous section. For instance, monitoring the transition from a precursor ion (e.g., a fragment from the molecular ion) to a specific product ion (e.g., m/z 43) would provide high specificity.
Derivatization Strategies: Although tridecan-4-yl acetate is amenable to direct GC-MS analysis, derivatization of the parent alcohol (tridecan-4-ol) can be employed as an alternative or confirmatory method. The formation of derivatives such as trimethylsilyl (B98337) (TMS) ethers or picolinyl esters can alter the chromatographic behavior and mass spectral fragmentation in a way that provides additional structural information, such as confirming the position of the hydroxyl group.
Novel Sensing and Detection Platforms: Beyond traditional chromatography, research into novel sensing technologies could offer alternative approaches for the detection of specific volatile organic compounds. While not yet applied to tridecan-4-yl acetate, techniques such as those based on aptamers or colorimetric sensors are being developed for the selective detection of other small molecules and could potentially be adapted. For example, a colorimetric detector using gold nanoparticles has been developed for the pesticide deltamethrin, demonstrating the potential for creating specific binding assays for small organic molecules.
The development of a robust and validated analytical method for tridecan-4-yl acetate would likely involve a multi-faceted approach, combining high-resolution gas chromatography for separation with tandem mass spectrometry for sensitive and selective detection and quantification. The following table summarizes potential advanced analytical approaches.
| Technique | Principle | Advantage for Tridecan-4-yl Acetate Analysis |
| GC-MS/MS (MRM) | Monitors specific precursor-product ion transitions. | High selectivity and sensitivity, reduced matrix effects, accurate quantification. |
| APGC-MS/MS | Soft ionization leading to higher abundance of the molecular ion. | Provides a reliable precursor ion for MS/MS, improving sensitivity and specificity. |
| Derivatization GC-MS | Chemical modification of the analyte to improve analytical properties. | Can provide complementary structural information and improve chromatographic performance. |
Computational Chemistry and in Silico Approaches in Tridecan 4 Yl Acetate Research
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Alkyl Acetates
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the structural or property-describing features of molecules (known as molecular descriptors) with their biological activity or physicochemical properties, respectively. nih.gov These models are built on the principle that the structure of a molecule dictates its activity and properties. nih.gov For alkyl acetates like tridecan-4-yl acetate (B1210297), QSPR models can be developed to predict various physicochemical properties that are crucial for their function as semiochemicals, such as volatility, boiling point, and water solubility. researchgate.netresearchgate.net
The development of a QSPR model involves calculating a wide range of molecular descriptors for a set of known alkyl acetates. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical. nih.gov Statistical methods, such as multiple linear regression (MLR), are then used to build a mathematical equation that links a selection of these descriptors to an experimental property. isarpublisher.comnih.gov For instance, a hypothetical QSPR model for predicting the boiling point of a series of alkyl acetates might take the form of the equation:
Boiling Point = a(Molecular Weight) + b(Polar Surface Area) + c(LogP) + constant
Where 'a', 'b', and 'c' are coefficients determined by the regression analysis. The predictive power of such models is rigorously tested through internal and external validation techniques to ensure their reliability. nih.gov These predictive models are valuable for estimating the properties of novel or uncharacterized long-chain esters without the need for experimental synthesis and measurement. researchgate.net
Table 1: Hypothetical QSPR Model Descriptors for Predicting Boiling Points of Alkyl Acetates
| Descriptor Type | Example Descriptor | Relevance to Boiling Point |
|---|---|---|
| Constitutional | Molecular Weight | Directly related to intermolecular van der Waals forces. |
| Topological | Wiener Index | Describes molecular branching, affecting surface area. |
| Quantum-Chemical | Polar Surface Area (PSA) | Relates to dipolar interactions between molecules. |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Correlates with hydrophobicity and intermolecular forces. |
Molecular Docking Simulations with Putative Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as tridecan-4-yl acetate) when bound to a second molecule (a receptor, typically a protein). researchgate.net This method is instrumental in studying the interactions of semiochemicals with their biological targets, such as odorant-binding proteins (OBPs) and olfactory receptors (ORs) in insects. frontiersin.orgnih.gov Since the biological activity of a pheromone component is initiated by its binding to a specific receptor, understanding this interaction at a molecular level is crucial.
The process begins with obtaining the three-dimensional structures of both the ligand (tridecan-4-yl acetate) and the target protein. If the experimental structure of the protein is unavailable, a homology model can be generated based on the structure of a related protein. nih.gov Docking algorithms then sample a vast number of possible binding poses of the ligand within the protein's binding site, calculating a "docking score" for each pose. nih.gov This score estimates the binding affinity, with lower scores generally indicating a more favorable interaction. researchgate.net
Analysis of the top-ranked docking poses can reveal key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between tridecan-4-yl acetate and specific amino acid residues in the receptor's binding pocket. nih.govmdpi.com These simulations can help identify which proteins in an insect's olfactory system are likely to bind to tridecan-4-yl acetate, providing hypotheses that can be tested experimentally. ijbs.com For example, docking studies might predict that the long alkyl chain of tridecan-4-yl acetate fits into a hydrophobic pocket of an OBP, while the acetate group forms a hydrogen bond with a polar residue like serine or threonine. nih.gov
Table 2: Example Output from a Molecular Docking Simulation of Tridecan-4-yl Acetate with a Hypothetical Odorant Binding Protein
| Parameter | Value/Description |
|---|---|
| Ligand | Tridecan-4-yl Acetate |
| Receptor | Hypothetical Insect OBP |
| Docking Score (kcal/mol) | -7.5 |
| Interacting Residues | PHE89, LEU102, ILE54, SER115 |
| Interaction Types | Hydrophobic interactions with Phenylalanine, Leucine, and Isoleucine; Hydrogen bond with Serine. |
Density Functional Theory (DFT) Calculations for Conformational and Electronic Structure Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.comrsc.org It is a powerful tool for analyzing the conformational preferences and electronic properties of molecules like tridecan-4-yl acetate. researchgate.net The conformation of a flexible molecule—its specific three-dimensional shape—can significantly influence its interaction with a biological receptor. libretexts.org
DFT calculations can be used to determine the relative energies of different conformers of tridecan-4-yl acetate that arise from rotation around its single bonds. researchgate.net By identifying the lowest energy (most stable) conformations, researchers can understand the likely shape of the molecule when it interacts with a receptor. researchgate.net This information is valuable for refining molecular docking studies and for understanding structure-activity relationships.
Furthermore, DFT provides insights into the electronic properties of the molecule, such as the distribution of electron density and the locations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). mdpi.comresearchgate.net The molecular electrostatic potential (MEP) map, for example, can be calculated to visualize the positive and negative electrostatic regions of the molecule. For tridecan-4-yl acetate, the ester group would be expected to be an area of negative potential, indicating its potential to act as a hydrogen bond acceptor. These electronic details are critical for a precise understanding of the non-covalent interactions that govern binding to a receptor. acs.org
Table 3: Selected Electronic Properties of Tridecan-4-yl Acetate Predicted by DFT Calculations (Hypothetical Values)
| Property | Predicted Value | Significance |
|---|---|---|
| Dipole Moment (Debye) | 1.8 D | Indicates the overall polarity of the molecule, influencing solubility and intermolecular forces. |
| HOMO Energy (eV) | -9.5 eV | Relates to the molecule's ability to donate electrons in a chemical reaction. |
| LUMO Energy (eV) | +1.2 eV | Relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap (eV) | 10.7 eV | An indicator of the molecule's chemical reactivity and stability. |
Cheminformatics and Data Mining of Related Long-Chain Esters
Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. Data mining of chemical and biological databases is a powerful approach to discover relationships between chemical structures and their properties or activities. semanticscholar.org For tridecan-4-yl acetate, this can involve searching databases of known insect pheromones, plant volatiles, and other natural products to identify structurally similar long-chain esters. researchgate.net
By comparing the structure of tridecan-4-yl acetate to other compounds with known biological activities, it is possible to generate hypotheses about its function. For example, if many compounds with a similar chain length and acetate functional group are known to be attractants for a particular family of insects, it might be hypothesized that tridecan-4-yl acetate has a similar activity. Publicly available databases such as PubChem and specialized databases on semiochemicals can be mined for this purpose.
These analyses often employ metrics of molecular similarity, such as Tanimoto coefficients based on molecular fingerprints, to quantify the structural resemblance between molecules. Clustering algorithms can group structurally related compounds, potentially revealing classes of esters with shared biological roles. This approach leverages existing knowledge to guide research on less-studied compounds like tridecan-4-yl acetate. semanticscholar.org
Bioinformatic Analysis for Identification of Biosynthetic Enzyme Orthologs and Paralogs
The biosynthesis of acetate esters in insects typically involves the action of acetyltransferases, which catalyze the transfer of an acetyl group from acetyl-CoA to a fatty alcohol precursor. nih.govnih.gov Bioinformatics provides the tools to identify the genes encoding these critical enzymes. By using the amino acid sequences of known insect acetyltransferases as queries, researchers can search newly sequenced genomes and transcriptomes for homologous genes. nih.govnih.gov
This process involves tools like BLAST (Basic Local Alignment Search Tool) to find sequences with significant similarity. The identified homologous genes can be classified as orthologs (genes in different species that evolved from a common ancestral gene) or paralogs (genes related by duplication within a genome). Phylogenetic analysis, which reconstructs the evolutionary relationships between genes, is then used to infer the potential function of the newly identified sequences. nih.gov If a newly identified gene clusters with a group of known pheromone-producing acetyltransferases, it becomes a strong candidate for involvement in the biosynthesis of acetate esters like tridecan-4-yl acetate. semanticscholar.orgnih.gov
Transcriptomic data, which shows the level of gene expression in different tissues, can provide further evidence. Genes that are highly expressed in the pheromone glands of an insect are prime candidates for being involved in pheromone biosynthesis. nih.govnih.gov This combined bioinformatic and transcriptomic approach is essential for elucidating the molecular machinery responsible for producing long-chain esters in various organisms. aocs.orgnih.govnih.gov
Environmental Fate and Sustainable Applications Research
Environmental Persistence and Biodegradation Studies of Tridecan-4-yl Acetate (B1210297)
Insect pheromones, including acetate esters like tridecan-4-yl acetate, are generally considered to be environmentally benign and biodegradable. arizona.edu However, their persistence in the environment is a key factor in determining the efficacy and application frequency for pest management strategies. nih.gov The environmental fate of these compounds is influenced by a combination of abiotic and biotic factors.
The persistence of a pheromone signal can range from a very short time to several days, depending on the specific compound and environmental conditions. arizona.edu Abiotic factors such as UV light and oxygen can lead to the degradation of these sensitive molecules. cabidigitallibrary.org Environmental conditions, including temperature, wind speed, and relative humidity, also significantly affect the stability and persistence of pheromones. nih.gov For instance, higher temperatures can reduce the efficacy of scent marks by decreasing their stability. nih.gov
Pheromones can be adsorbed onto surfaces like bark and foliage, and then be re-emitted over time, a phenomenon that can contribute to their persistence in the environment. nih.gov The biodegradation of long-chain alkyl compounds, a category that includes tridecan-4-yl acetate, is a known process in the environment, with microorganisms playing a key role in their degradation. nih.gov The degradation of acetate esters can occur through hydrolysis, which breaks the ester bond to form an alcohol and a carboxylic acid. researchgate.net These smaller molecules can then be further biodegraded by microorganisms. nih.govnih.gov
While specific studies on the environmental persistence and biodegradation pathways of tridecan-4-yl acetate are not extensively detailed in publicly available literature, the general principles governing long-chain alkyl acetates suggest a low potential for long-term environmental accumulation. The inherent biodegradability of these compounds is a significant advantage for their use in sustainable agriculture. arizona.edunih.gov
Development of Sustainable Applications in Agricultural Science
The unique properties of semiochemicals like tridecan-4-yl acetate have paved the way for their integration into sustainable agricultural systems. These compounds offer a targeted approach to pest control, minimizing the impact on non-target organisms and the broader ecosystem. battelle.orgbattelle.org
Tridecan-4-yl acetate and similar lepidopteran sex pheromones are integral components of Integrated Pest Management (IPM) programs. longdom.orgresearchgate.net These strategies focus on long-term prevention of pests and their damage through a combination of techniques such as biological control, habitat manipulation, and the use of resistant varieties. The application of pheromones in IPM is primarily centered around three techniques: monitoring, mass trapping, and mating disruption. researchgate.netphytojournal.com
Monitoring: Pheromone-baited traps are used to detect the presence of specific pests, estimate their population density, and determine the timing of their activity. This information is crucial for making informed decisions about when and if other control measures are necessary. plantprotection.pl
Mass Trapping: This technique involves deploying a large number of pheromone traps to capture a significant portion of the male pest population, thereby reducing the chances of successful mating and subsequent generations. researchgate.net
Mating Disruption: This approach involves permeating the atmosphere of a crop with synthetic pheromones. The high concentration of the pheromone makes it difficult for male insects to locate females, thus disrupting the mating process and preventing reproduction. phytojournal.com This method has been successfully used for various lepidopteran pests. battelle.org
The use of pheromones in these strategies reduces the reliance on conventional insecticides, which in turn helps to preserve populations of beneficial insects and reduces the risk of pesticide residues in food and the environment. nih.gov
The following table provides examples of how different pheromone dispensers are utilized in pest management, highlighting the versatility of these tools in various agricultural settings.
| Dispenser Type | Target Pests | Application | Key Features |
| Membrane Dispensers | Various moths | Mating Disruption | Engineered with synthetic polymers for a constant release rate over extended periods. plantarchives.org |
| Hollow Fibers | Pink Bollworm | Mating Disruption | Provides a controlled release of the pheromone blend. researchgate.net |
| Rubber Septa | Various moth species | Monitoring, Mass Trapping | Pheromone molecular size, double bond positions, and isomers affect evaporation rates and half-lives. researchgate.net |
| Biodegradable Lures | Pea Leaf Weevil | Trapping | Developed for cost-effective deployment in large cropping areas and can be combined with insecticides or entomopathogenic fungi. researchgate.net |
This table is interactive. You can sort and filter the data by clicking on the column headers.
The study and application of tridecan-4-yl acetate are rooted in the field of chemical ecology, which examines the chemical interactions between living organisms. Pheromones are a prime example of the chemical signals that mediate these interactions, particularly in insects. numberanalytics.com Research into these compounds provides valuable insights into insect behavior, communication, and evolution. frontiersin.org
The use of specific pheromones like tridecan-4-yl acetate in pest management is a direct application of chemical ecology research. researchgate.net By identifying the specific chemical cues used by a pest species, scientists can develop highly targeted and environmentally sound control methods. nih.gov This species-specificity is a major advantage over broad-spectrum pesticides, as it minimizes harm to non-target organisms, including beneficial insects and pollinators. eg.net
Future Research Directions and Interdisciplinary Prospects
Unexplored Biological Roles for Saturated Long-Chain Acetates
While the broader class of saturated fatty acids is known to be integral to cellular functions, from energy storage to membrane structure, the specific roles of their acetate (B1210297) esters are less understood. nih.govepa.gov Recent research has highlighted the critical role of saturated fatty acids in processes like memory formation, suggesting that their derivatives may also possess significant, undiscovered biological activities. news-medical.nethindustantimes.com
Future investigations should focus on several key areas:
Cellular Signaling and Metabolism: Long-chain fatty acyl-CoA esters are recognized as important signaling molecules, and their flux is managed by specific binding proteins. nih.gov Research is needed to determine if tridecan-4-yl acetate can be hydrolyzed in vivo to release the fatty alcohol and acetate, and how these components or the ester itself might influence metabolic pathways or act as signaling messengers.
Membrane Interactions: Alkyl acetates have been shown to influence the fluidity of cell membranes, a property linked to their anesthetic effects in mice. nih.gov The specific impact of long-chain secondary acetates like tridecan-4-yl acetate on the biophysical properties of lipid bilayers is a critical area for exploration, with potential implications for understanding protein-membrane interactions and cellular transport. nih.gov
Pheromonal and Semiochemical Activity: Many long-chain esters function as semiochemicals (chemical signals) in insects, mediating behaviors such as mating, aggregation, and species recognition. semanticscholar.orgnih.gov While many known insect pheromones are unsaturated, the role of saturated acetates is an area ripe for discovery. Investigating tridecan-4-yl acetate as a potential pheromone or kairomone in various insect species could unveil new aspects of chemical communication in nature. researchgate.net
Innovations in Asymmetric Synthesis of Chiral Tridecan-4-yl Acetate
The tridecan-4-ol portion of the ester possesses a chiral center at the C-4 position. The synthesis of enantiomerically pure forms ((R)- and (S)-tridecan-4-yl acetate) is crucial for accurately assessing their biological activities, as stereochemistry often dictates molecular function. Asymmetric synthesis, which favors the formation of one stereoisomer over another, is a key focus of modern organic chemistry. uwindsor.caddugu.ac.in
Future research in this area should prioritize the development of highly efficient and selective methods:
Catalyst-Controlled Methods: The development of novel chiral catalysts is a primary goal. du.ac.in This includes using enzymes like carbonyl reductases or engineered alcohol oxidases for the enantioselective synthesis of the precursor alcohol, tridecan-4-ol. nih.govresearchgate.net Subsequent esterification would yield the desired chiral acetate.
Auxiliary-Controlled Methods: This strategy involves temporarily attaching a chiral auxiliary to an achiral substrate to direct the stereochemical outcome of a reaction. du.ac.inyork.ac.uk Developing new, easily removable, and recyclable auxiliaries for the synthesis of long-chain secondary alcohols would be a significant advancement.
Enantioconvergent Synthesis: These powerful methods can convert a racemic mixture of a starting material (e.g., a racemic secondary alcohol) into a single enantiomer of the product. researchgate.net Applying enantioconvergent strategies, such as borrowing hydrogen catalysis, to the synthesis of chiral amines and alcohols offers a highly efficient route to producing single-enantiomer precursors for tridecan-4-yl acetate.
| Asymmetric Synthesis Strategy | Description | Potential Application for Tridecan-4-yl Acetate | Key Advantages |
|---|---|---|---|
| Chiral Catalysis | Uses a small amount of a chiral catalyst (e.g., enzyme, metal complex) to direct the reaction. | Enantioselective reduction of a ketone precursor to (R)- or (S)-tridecan-4-ol. | High efficiency (low catalyst loading), potential for high enantioselectivity. |
| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to control stereochemistry, then removed. | Attachment of an Evans oxazolidinone auxiliary to guide the alkylation of a shorter chain precursor. | High diastereoselectivity, predictable outcomes. york.ac.uk |
| Enantioconvergent Synthesis | Converts a 50/50 mixture of enantiomers (racemate) into a single product enantiomer. | Deracemization of racemic tridecan-4-ol using biocatalysts or chemical catalysts. nih.gov | Theoretically 100% yield from a racemic starting material. |
Advancements in High-Throughput Analytical Platforms for Ester Screening
To efficiently explore the undiscovered biological roles mentioned in section 8.1, methods for rapidly screening large numbers of compounds are essential. High-throughput screening (HTS) platforms automate biological and chemical assays, allowing for the testing of thousands of samples in a short period. nyu.eduthermofisher.com
Future advancements should focus on adapting and developing HTS for ester analysis and bioactivity screening:
Automated Sample Preparation: The preparation of fatty acid esters for analysis can be laborious. nih.gov The development and implementation of robotic systems for automated transesterification and extraction can dramatically increase throughput, enabling large-scale studies. chromatographyonline.comresearchgate.net Such systems reduce manual labor, decrease the use of solvents, and improve reproducibility. chromatographyonline.com
Miniaturized Screening Assays: Adapting assays to microplate formats (e.g., 96-well or 384-well plates) is fundamental to HTS. This allows for cell-based assays, enzyme inhibition studies, and toxicity screens using minimal amounts of the target compound. nyu.edu Developing specific cell lines or reporter assays that respond to changes in lipid metabolism would be particularly valuable for screening compounds like tridecan-4-yl acetate.
Advanced Analytical Coupling: Integrating HTS with sensitive analytical techniques is crucial. Coupling automated solid-phase microextraction (SPME) with gas chromatography-tandem mass spectrometry (GC-MS/MS) can provide a rapid, selective, and sensitive method for analyzing esters in complex aqueous or biological samples. researchgate.net This would be invaluable for screening microbial libraries for organisms that produce or modify long-chain acetates.
Integration of Omics Technologies (e.g., Metabolomics, Transcriptomics) for Comprehensive Understanding
A multi-omics approach, which combines data from genomics, transcriptomics, proteomics, and metabolomics, provides a holistic view of a biological system's response to a stimulus. thermofisher.com Applying these technologies is essential for moving beyond identifying a single effect of tridecan-4-yl acetate to understanding its complete mechanism of action at a systems level.
Transcriptomics and Metabolomics: By treating a model system (e.g., cultured cells or an organism) with tridecan-4-yl acetate, researchers can use transcriptomics (measuring gene expression) and metabolomics (measuring metabolite levels) to see what cellular pathways are affected. mdpi.com For example, studies have used this integrated approach to reveal disturbances in lipid and ketone body metabolism or to understand responses to heat stress. acs.orgnih.gov This could identify the specific genes and metabolic pathways that are altered in response to the ester.
Lipidomics: A specialized branch of metabolomics, lipidomics focuses specifically on the comprehensive analysis of lipids. A detailed lipidomic profile of cells or tissues after exposure to tridecan-4-yl acetate could reveal subtle changes in membrane composition or the accumulation of specific lipid species, providing direct insight into its metabolic fate and function. news-medical.net
Data Integration and Network Analysis: The major challenge and opportunity in multi-omics research is the integration of these large datasets. mdpi.com Using computational tools to build correlation networks between differentially expressed genes, proteins, and metabolites can help identify key regulatory hubs and biomarkers, providing a much deeper understanding than any single omics approach alone. mdpi.commdpi.com
| Omics Technology | Information Provided | Application to Tridecan-4-yl Acetate Research |
|---|---|---|
| Transcriptomics | Measures the expression levels of all genes (mRNA) in a sample. | Identify which genes are turned on or off in cells exposed to the compound. mdpi.com |
| Proteomics | Measures the abundance of all proteins in a sample. | Determine how protein levels change, revealing downstream effects of gene expression changes. |
| Metabolomics | Measures the levels of small molecules (metabolites) in a sample. | Reveal shifts in metabolic pathways, such as lipid synthesis or energy production. acs.org |
| Lipidomics | A subset of metabolomics focused specifically on lipids. | Characterize detailed changes in the cellular lipid profile, including membrane composition. news-medical.net |
Multidisciplinary Research at the Interface of Chemistry, Biology, and Ecology
The comprehensive study of a compound like tridecan-4-yl acetate cannot be accomplished within a single discipline. Its potential role as a semiochemical is a prime example of where chemistry, biology, and ecology must intersect. This field, known as chemical ecology, investigates the chemical signals that mediate interactions between organisms and their environment. semanticscholar.orgmdpi.com
Synthesis and Identification (Chemistry): Organic chemists are needed to synthesize pure standards of compounds like tridecan-4-yl acetate, including its individual enantiomers, for biological testing. Analytical chemists are crucial for identifying and quantifying these compounds from natural sources, such as insect cuticles or plant volatiles. researchgate.net
Behavioral and Physiological Assays (Biology): Biologists, particularly entomologists and neurobiologists, are required to design and conduct experiments to test the effect of the compound on insect behavior (e.g., attraction, repulsion, mating) and physiology (e.g., receptor activation). mdpi.com
Ecological Significance (Ecology): Ecologists study how these chemical-mediated interactions affect population dynamics, community structure, and ecosystem function. For example, if tridecan-4-yl acetate is found to be a pheromone, ecologists could investigate how it influences mate finding and reproductive success in a natural population. This knowledge has practical applications in areas like integrated pest management, where semiochemicals can be used in monitoring traps or mating disruption strategies. researchgate.netnih.gov
This collaborative approach, bringing together experts from diverse fields, is essential for translating fundamental discoveries about a single molecule into a broader understanding of its role in the natural world and its potential applications. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
